![molecular formula C18H15N3O4 B5768823 N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5768823.png)
N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide
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Overview
Description
N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide involves multiple steps. One common synthetic route includes the condensation of furan-2-carboxylic acid with an appropriate amine, followed by cyclization and further functionalization to introduce the pyridine and furan moieties . The reaction conditions typically involve the use of catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar compounds include other furan derivatives such as furan-2-carboxylic acid, furan-2-ylmethanamine, and N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide . Compared to these compounds, N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide has a more complex structure, which may confer unique biological activities and reactivity. Its combination of furan and pyridine rings makes it distinct and potentially more versatile in various applications.
Properties
IUPAC Name |
N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-17(20-12-14-5-2-8-24-14)15(10-13-4-1-7-19-11-13)21-18(23)16-6-3-9-25-16/h1-11H,12H2,(H,20,22)(H,21,23)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPIKXZTBLJDOL-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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